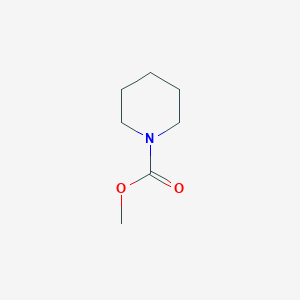

Methyl piperidine-1-carboxylate

概要

説明

Methyl piperidine-1-carboxylate is a piperidine derivative characterized by a methyl ester group at the nitrogen atom of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Piperidine derivatives are widely studied due to their conformational flexibility and ability to act as bioactive scaffolds . The methyl ester group enhances reactivity, making it a precursor for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

準備方法

Synthetic Routes and Reaction Conditions: Methyl piperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions: Methyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

科学的研究の応用

Pharmaceutical Applications

Methyl piperidine-1-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization, which is crucial in drug development.

Key Pharmaceutical Uses:

- Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of several drugs, including Vandetanib, an anti-cancer medication. The synthesis involves multiple steps including acylation and substitution reactions, leading to the formation of the desired compound with a total yield of approximately 20.2% .

- Neurological Disorders: Research indicates that derivatives of this compound may target neurological disorders, potentially leading to new therapeutic agents .

Organic Synthesis

In organic chemistry, this compound is employed as a reactant in various synthetic pathways:

Applications in Organic Chemistry:

- C-H Activation Reactions: It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp³ C-H activation. This method facilitates the synthesis of complex molecules with high specificity .

- Synthesis of Antitubercular Agents: The compound has been identified as a precursor for synthesizing antitubercular agents, showcasing its importance in developing treatments for infectious diseases .

Case Studies

Several studies highlight the practical applications of this compound:

Material Science Applications

The unique properties of this compound also lend themselves to material science:

- Self-Assembly Properties: Research has explored its ability to self-assemble into ordered structures, making it a candidate for advanced material applications .

作用機序

The mechanism of action of methyl piperidine-1-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to active pharmaceutical ingredients, influencing biochemical pathways by modifying enzyme activity or receptor binding. The specific molecular targets and pathways depend on the derivative or compound synthesized from this compound.

類似化合物との比較

Piperidine carboxylates exhibit diverse properties depending on substituents. Below is a comparative analysis of methyl piperidine-1-carboxylate and structurally related derivatives:

Structural and Functional Differences

Key Compounds:

This compound

- Substituent : Methyl ester at the piperidine nitrogen.

- Properties : High reactivity due to the labile methyl ester, suitable for hydrolysis or coupling reactions.

Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7)

- Substituents : Benzyl group at nitrogen, methyl ester at position 4.

- Properties : Increased lipophilicity due to the aromatic benzyl group, enhancing membrane permeability. Used in hydrophobic intermediates for drug synthesis .

Methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8) Substituents: Methyl groups at nitrogen and position 3. Properties: Strong basicity (pKa ~10) and steric hindrance, making it a precursor for alcohols like (1-methylpiperidin-3-yl)methanol .

tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4)

- Substituents : Acid-stable tert-butyl ester at nitrogen, methoxyethyl chain at position 4.

- Properties : Enhanced stability under acidic conditions, widely used in peptide synthesis and as a protecting group .

Comparative Data Table

Reactivity and Stability Trends

- Methyl Esters : Highly reactive toward hydrolysis compared to ethyl or tert-butyl esters, enabling facile deprotection .

- tert-Butyl Esters : Resist acidic hydrolysis, making them ideal for multi-step syntheses .

- Benzyl Groups: Removable via hydrogenolysis, offering strategic deprotection in catalytic reactions .

Pharmacological Relevance

Piperidine derivatives’ bioactivity depends on stereochemistry and substituent effects. For example:

生物活性

Methyl piperidine-1-carboxylate is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, a saturated heterocyclic amine. Its chemical structure can be represented as follows:

This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various piperidine derivatives showed activity against multiple bacterial strains, indicating their potential use as antimicrobial agents .

2. Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It has shown promise in modulating neurotransmitter systems, which may have implications for treating neurodegenerative diseases and psychiatric disorders. For instance, one study noted that certain piperidine derivatives could inhibit neurotransmitter uptake, suggesting potential applications in managing conditions like Parkinson's disease .

3. Enzyme Inhibition

The compound has also demonstrated the ability to inhibit various enzymes, including acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease and other cognitive impairments . The IC50 value for this compound was reported to be 39.3 nM, indicating potent activity against AChE .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors: The compound interacts with G-protein-coupled receptors (GPCRs) and ion channels, which are crucial for neurotransmission and cellular signaling.

- Enzyme Modulation: By inhibiting enzymes like AChE and others involved in metabolic pathways, this compound can alter physiological responses and potentially mitigate disease processes.

- Antioxidant Properties: Some studies have indicated that piperidine derivatives possess antioxidant activities, which can protect cells from oxidative stress and inflammation .

Data Table: Biological Activity Overview

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results demonstrated that the compound reduced neuronal cell death and improved behavioral outcomes in treated animals, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings indicated that this compound could serve as a lead structure for developing new antibiotics due to its potent activity against resistant pathogens.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl piperidine-1-carboxylate, and how can purity be optimized?

this compound is typically synthesized via carbamate formation using piperidine and methyl chloroformate under basic conditions. Key steps include:

- Reagent Ratios : Maintain a 1:1 molar ratio of piperidine to methyl chloroformate in anhydrous dichloromethane (DCM) .

- Temperature Control : Reactions should proceed at 0–5°C to minimize side reactions (e.g., N-alkylation) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥98% purity. Confirm purity via HPLC or NMR .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .

- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. What analytical methods are recommended for characterizing this compound?

- Structural Confirmation : Use -NMR (δ ~3.6 ppm for methyl ester) and -NMR (δ ~155 ppm for carbonyl) .

- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS for volatile impurities .

- Quantitative Analysis : Titration with aqueous NaOH to measure ester content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., chair-chair flipping in piperidine rings) .

- Deuterated Solvents : Compare data in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .

- Crystallography : Use X-ray diffraction to confirm solid-state conformation .

Q. What experimental designs are effective for studying the biological activity of this compound analogs?

- Structure-Activity Relationships (SAR) : Introduce substituents at the 4-position of the piperidine ring to modulate lipophilicity and target binding .

- In Vitro Assays : Test inhibition of enzymes (e.g., monoacylglycerol lipase) using fluorogenic substrates .

- Pharmacokinetics : Measure metabolic stability in liver microsomes with LC-MS quantification .

Q. How can computational methods enhance the study of this compound’s reactivity?

- Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis rates in aqueous media .

- Density Functional Theory (DFT) : Calculate transition-state energies for ester bond cleavage under acidic/basic conditions .

- Docking Studies : Predict interactions with biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina .

Q. Methodological Considerations

Q. What steps should be taken to ensure reproducibility in synthesizing this compound?

- Detailed Protocols : Document reaction times, solvent batches, and stirring rates .

- Batch Testing : Compare yields and purity across ≥3 independent syntheses .

- Data Sharing : Provide raw spectral files and chromatograms in supplementary materials .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

特性

IUPAC Name |

methyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFLJYAKACCWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283217 | |

| Record name | methyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-27-6 | |

| Record name | 1796-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1796-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。